Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542058
InChI: InChI=1S/C13H14ClFO3/c1-8(6-13(17)18-2)5-12(16)9-3-4-10(14)11(15)7-9/h3-4,7-8H,5-6H2,1-2H3
SMILES: CC(CC(=O)C1=CC(=C(C=C1)Cl)F)CC(=O)OC
Molecular Formula: C13H14ClFO3
Molecular Weight: 272.70 g/mol

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate

CAS No.:

Cat. No.: VC13542058

Molecular Formula: C13H14ClFO3

Molecular Weight: 272.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate -

Specification

Molecular Formula C13H14ClFO3
Molecular Weight 272.70 g/mol
IUPAC Name methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxopentanoate
Standard InChI InChI=1S/C13H14ClFO3/c1-8(6-13(17)18-2)5-12(16)9-3-4-10(14)11(15)7-9/h3-4,7-8H,5-6H2,1-2H3
Standard InChI Key QGKHXSCQHYONRC-UHFFFAOYSA-N
SMILES CC(CC(=O)C1=CC(=C(C=C1)Cl)F)CC(=O)OC
Canonical SMILES CC(CC(=O)C1=CC(=C(C=C1)Cl)F)CC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate is systematically named according to IUPAC guidelines as methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxopentanoate. Its molecular formula is C₁₃H₁₄ClFO₃, with a molecular weight of 272.703 g/mol . The structure comprises a pentanoate ester backbone substituted with a methyl group at position 3 and a 4-chloro-3-fluorophenyl ketone moiety at position 5 (Figure 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄ClFO₃
Molecular Weight272.703 g/mol
Purity97%
InChI KeyQGKHXSCQHYONRC-UHFFFAOYSA-N

Structural Influence of Halogen Substituents

The chlorine and fluorine atoms at positions 4 and 3 of the phenyl ring introduce significant electronic effects. Fluorine’s high electronegativity increases the ring’s electron-deficient character, enhancing reactivity toward nucleophilic aromatic substitution. Chlorine, while less electronegative, contributes to steric hindrance and further polarizes the aromatic system. These features make the compound a valuable building block in medicinal chemistry, where halogenated aromatics are often used to modulate bioavailability and target binding.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovaleric acid with methanol, catalyzed by concentrated sulfuric acid under reflux conditions. The reaction typically achieves yields exceeding 85% after 6–8 hours, with purification via fractional distillation or column chromatography.

Reaction Scheme:
Acid + CH₃OHH₂SO₄, ΔMethyl ester + H₂O\text{Acid + CH₃OH} \xrightarrow{\text{H₂SO₄, Δ}} \text{Methyl ester + H₂O}

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize efficiency and safety. These systems enable precise control over temperature (60–80°C) and pressure (1–2 atm), reducing side reactions such as ketone reduction or ester hydrolysis. Automated monitoring ensures consistent product quality, with throughput capacities exceeding 100 kg/day in modern facilities.

Physical and Chemical Properties

Table 2: Estimated Physical Properties

PropertyValue (Estimate)Basis
Boiling Point330–340°CAnalogous esters
Density1.1 ± 0.1 g/cm³Similar structures
SolubilityLow in water; soluble in DMSOFunctional groups

Reactivity and Functional Transformations

Key Reaction Pathways

The compound’s ketone and ester functionalities enable diverse transformations:

  • Ketone Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, yielding 5-(4-chloro-3-fluorophenyl)-3-methyl-5-hydroxyvalerate.

  • Ester Hydrolysis: Acidic or alkaline conditions cleave the ester to regenerate the carboxylic acid precursor.

  • Aromatic Substitution: The chloro group undergoes nucleophilic displacement with amines or thiols, forming derivatives with modified biological activity.

Mechanistic Insights

The fluorine atom’s inductive effect activates the phenyl ring toward electrophilic substitution, directing incoming nucleophiles to the para position relative to the chloro group. This regioselectivity is critical in designing targeted derivatives for drug discovery.

Applications in Organic and Pharmaceutical Chemistry

Intermediate in Heterocycle Synthesis

The compound serves as a precursor to pyrrolidinones and pyrazoles through cyclocondensation reactions. For example, reaction with hydrazine yields 5-(4-chloro-3-fluorophenyl)-3-methylpyrazolone, a scaffold with reported antimicrobial activity.

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